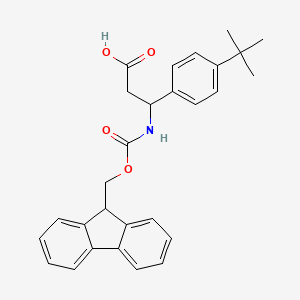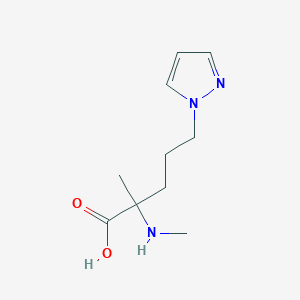
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Difluoromethoxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the substitution reaction. The process may involve heating and stirring to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Including palladium or other transition metals for facilitating certain reactions.
Solvents: Acetonitrile, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile and reaction conditions used .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a difluoromethoxy group.
4-Fluorobenzenesulfonyl chloride: Contains a single fluorine atom instead of a difluoromethoxy group.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H5F3O3S |
|---|---|
Peso molecular |
226.17 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H |
Clave InChI |
YSWKCTOOOYZRFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)






![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)

![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)

